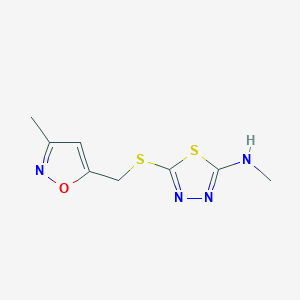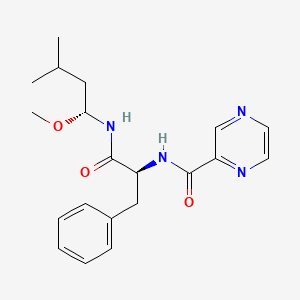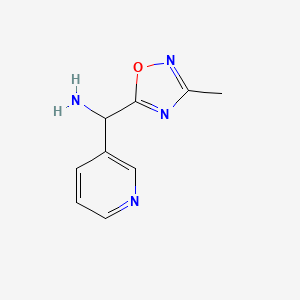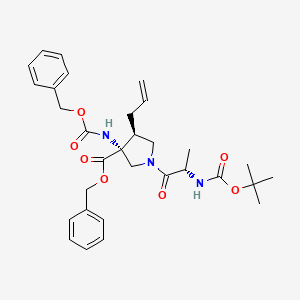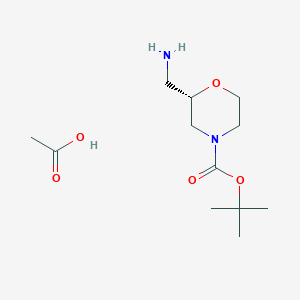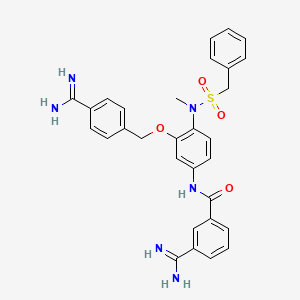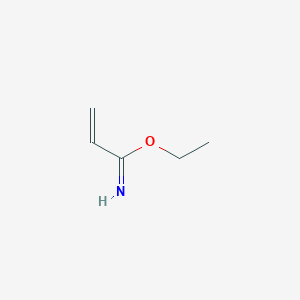
Ethyl acrylimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl acrylimidate is a chemical compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer science, medicine, and industry. This compound is particularly interesting due to its unique chemical properties and reactivity, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Ethyl acrylimidate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acrylate with an imidating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
Ethyl acrylimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Polymerization: It can undergo polymerization to form polyacrylimidate, which has applications in creating hydrogels and other polymeric materials.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethyl acrylimidate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various polymers and copolymers, which are essential for creating advanced materials with specific properties.
Biology: In biological research, this compound is used to modify biomolecules and study their interactions.
Industry: this compound is used in the production of adhesives, coatings, and sealants due to its excellent bonding properties.
Mécanisme D'action
The mechanism of action of ethyl acrylimidate involves its ability to form covalent bonds with other molecules. This reactivity is due to the presence of the acrylate group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Ethyl acrylimidate can be compared with other similar compounds such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Butyl acrylimidate: Contains a butyl group, leading to different physical and chemical properties.
Acrylamide: While not an acrylimidate, acrylamide shares some reactivity and applications in polymer science.
This compound is unique due to its specific reactivity and the balance of properties provided by the ethyl group, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C5H9NO |
|---|---|
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
ethyl prop-2-enimidate |
InChI |
InChI=1S/C5H9NO/c1-3-5(6)7-4-2/h3,6H,1,4H2,2H3 |
Clé InChI |
QYLJUQZUZGRQAV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14884998.png)


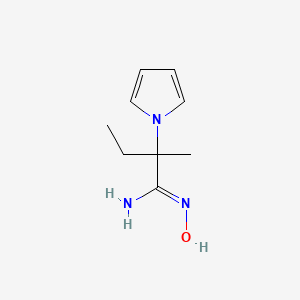

![Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
![(2S,2'S)-2,2'-((4,4'-((2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid](/img/structure/B14885046.png)
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14885050.png)
